N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16395344
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFN3S |
|---|---|
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FN3S.ClH/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9;/h3-6,8H,7H2,1-2H3,(H,13,14);1H |
| Standard InChI Key | POVRORXOIBXRLU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC(=N1)NCC2=CC=C(S2)F.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 1 with an isopropyl group (-CH(CH3)2) and at position 3 with a methylamine linker connected to a 5-fluoro-2-thienyl moiety. The thiophene ring introduces sulfur into the structure, while the fluorine atom at position 5 enhances electronic effects and potential binding interactions.
Molecular Formula:
Molecular Weight: 253.34 g/mol (calculated)
IUPAC Name: N-[(5-Fluoro-2-thienyl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole Core | 1H-pyrazole with nitrogen atoms at positions 1 and 2 |
| Position 1 Substituent | Isopropyl group (-CH(CH3)2) |
| Position 3 Substituent | Methylamine bridge (-CH2-NH2) linked to 5-fluoro-2-thienyl |
| Thiophene Ring | Sulfur-containing heterocycle with fluorine at position 5 |
| Chirality | No stereocenters identified in the base structure |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine likely follows multi-step protocols common to pyrazole derivatives:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions.
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Isopropyl Substitution: Alkylation at position 1 using isopropyl halides under basic conditions.
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Thienylmethylamine Attachment: Nucleophilic substitution or reductive amination to introduce the 5-fluoro-2-thienylmethyl group.
Table 2: Hypothetical Reaction Conditions
Reactivity Profile
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Electrophilic Substitution: The thiophene ring’s electron-rich nature facilitates halogenation or nitration at position 4.
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Nucleophilic Attack: The amine group participates in acylations or sulfonylations, forming amide or sulfonamide derivatives.
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Oxidative Stability: The fluorine atom reduces electron density, enhancing resistance to oxidative degradation .
Applications in Drug Discovery
Antiviral Candidates
The structural resemblance to triazole-based NNRTIs (non-nucleoside reverse transcriptase inhibitors) suggests potential HIV-1 activity. Modifications at the thienyl group could enhance mutant strain efficacy .
Anti-Inflammatory Agents
Pyrazole cores are prevalent in COX-2 inhibitors. Fluorination may improve membrane permeability and target affinity .
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